molecular formula C11H13NO B3100106 3-ethyl-6-methoxy-1H-indole CAS No. 1360899-61-1

3-ethyl-6-methoxy-1H-indole

Cat. No.: B3100106
CAS No.: 1360899-61-1
M. Wt: 175.23 g/mol
InChI Key: CAAUHCJBMYDKBU-UHFFFAOYSA-N
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Description

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Comprising a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, this scaffold is a ubiquitous motif found in a vast array of natural products and synthetic compounds with significant biological activities. ijpsr.info This article delves into the chemical context of a specific derivative, 3-ethyl-6-methoxy-1H-indole, by exploring the broader landscape of indole chemistry, its historical evolution, its role in drug discovery, the influence of its substituents, and the scientific rationale for its investigation.

The journey of indole research began in the mid-19th century, inextricably linked to the study of the dye indigo. ijpsr.infowikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) using zinc dust. wikipedia.orgcreative-proteomics.com He later proposed its chemical structure in 1869. wikipedia.org Initially, the interest in indole was primarily due to its connection to important dyestuffs. wikipedia.org

However, the 20th century, particularly the 1930s, witnessed a surge in interest as the indole core was identified in numerous crucial alkaloids, including the essential amino acid tryptophan and plant hormones known as auxins. wikipedia.orgcreative-proteomics.com This discovery broadened the scope of indole research from dye chemistry to biology and medicine. A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable ways to create substituted indoles. wikipedia.orgcreative-proteomics.com Over the decades, research has continued to uncover the multifaceted roles of indole-containing compounds, solidifying their importance and ensuring that indole chemistry remains an active and evolving field of study. wikipedia.org

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. ijpsr.infoa-z.lu The indole ring system is a quintessential example of such a scaffold. ijpsr.infoa-z.luresearchgate.net Its unique structure allows it to mimic the structure of proteins and bind to various enzymes and receptors. ijpsr.info

The structural versatility of the indole core, which allows for substitutions at multiple positions, enables the creation of large libraries of compounds with diverse pharmacological profiles. mdpi.com This has led to the development of numerous FDA-approved drugs containing the indole moiety for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. ijpsr.infomdpi.com The ability of indole derivatives to target diverse biological pathways makes them invaluable in addressing significant healthcare challenges, such as drug-resistant cancers and chronic diseases. mdpi.com Researchers are continuously exploring the potential of this scaffold in designing novel therapeutic agents. a-z.luresearchgate.net

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. mdpi.com Medicinal chemists strategically modify the indole ring to enhance potency, selectivity, and pharmacokinetic properties. The substituents at the C3 and C6 positions, as seen in this compound, are particularly significant.

The C3-Position: The C3 position of the indole ring is a common site for substitution and is crucial for the biological activity of many indole derivatives. mdpi.com Alkyl groups, such as the ethyl group in the target compound, can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The introduction of various substituents at this position has been shown to be a key strategy in developing potent therapeutic agents. For instance, C3-substituted indoles are effective as anticancer, antimicrobial, and antioxidant agents. mdpi.com

The C6-Position: The benzene portion of the indole ring can also be substituted to modulate activity. A methoxy (B1213986) group (-OCH3) at the C6 position is an electron-donating group. chim.it This substituent can alter the electron density of the indole ring system, influencing its reactivity and binding interactions with biological targets. vulcanchem.com Methoxy-substituted indoles have been investigated for a range of biological activities, including antifungal and anticancer properties. mdpi.commdpi.com For example, a methoxy-substituted indole curcumin (B1669340) derivative demonstrated potent anticancer activity against several cell lines. mdpi.com The presence of a methoxy group can also impact the metabolic stability of the compound. vulcanchem.com

The interplay between substituents at different positions is a key aspect of structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of indole-based compounds. wisdomlib.org

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from studies on closely related analogues. The synthesis and study of such a molecule are driven by the quest to understand how specific combinations of substituents on the indole scaffold affect its chemical and biological properties.

Research on related compounds provides a strong basis for the scientific interest in this compound. For example, the synthesis of This compound-2-carboxylic acid has been documented as part of research programs aimed at developing allosteric modulators for cannabinoid receptors. acs.org In these studies, the ethyl group at the C3 position and the methoxy group at the C6 position were key structural features being systematically evaluated to understand their impact on binding affinity and functional activity at the receptor. acs.org

Furthermore, the general synthetic accessibility of substituted indoles allows researchers to create novel derivatives for biological screening. researchgate.net The combination of an ethyl group at C3 and a methoxy group at C6 represents a unique chemical entity whose properties cannot be fully predicted without empirical investigation. Academic research into this specific compound would likely focus on:

Novel Synthesis Methods: Developing efficient and regioselective methods for its synthesis.

Physicochemical Characterization: Thoroughly characterizing its spectroscopic and physicochemical properties.

Biological Screening: Evaluating its activity against a panel of biological targets, drawing inspiration from the known activities of other C3- and C6-substituted indoles, such as anticancer, antimicrobial, or neuro-active agents. mdpi.comwisdomlib.org

The investigation of this compound is therefore a logical step in the broader exploration of the chemical space and therapeutic potential of the privileged indole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-6-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-7-12-11-6-9(13-2)4-5-10(8)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAUHCJBMYDKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3 Ethyl 6 Methoxy 1h Indole and Its Derivatives

Established Indole (B1671886) Synthesis Methodologies Relevant to the Core Structure

Several classical named reactions provide robust pathways to the indole core. The selection of a particular method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Fischer Indole Synthesis Approaches for Indole Ring Formation

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus. synarchive.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. synarchive.com

For the synthesis of 3-ethyl-6-methoxy-1H-indole, the logical starting materials for a Fischer synthesis would be (4-methoxyphenyl)hydrazine (B1593770) and butanal or methyl ethyl ketone. The reaction proceeds through the formation of the corresponding hydrazone, followed by a youtube.comyoutube.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. synarchive.com The use of an unsymmetrical ketone like methyl ethyl ketone can potentially lead to two regioisomeric products, although reaction conditions can often be optimized to favor one over the other. researchgate.net

Table 1: Key Parameters of the Fischer Indole Synthesis for this compound

Reactant 1Reactant 2CatalystKey TransformationProduct
(4-methoxyphenyl)hydrazineButanalBrønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂)Formation of hydrazone followed by intramolecular cyclizationThis compound
(4-methoxyphenyl)hydrazineMethyl ethyl ketoneBrønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂)Formation of hydrazone followed by intramolecular cyclization2-Methyl-3-ethyl-6-methoxy-1H-indole and/or 3-ethyl-2-methyl-6-methoxy-1H-indole

Hemetsberger-Knittel Indole Synthesis and Variations

The Hemetsberger-Knittel synthesis offers a route to indole-2-carboxylic esters via the thermal decomposition of α-azido-β-arylacrylates. youtube.comtaylorandfrancis.com These precursors are typically prepared from the condensation of an aromatic aldehyde with an α-azidoester.

In the context of synthesizing a 6-methoxy substituted indole, 4-methoxybenzaldehyde (B44291) would be the appropriate starting material. Condensation with ethyl azidoacetate would yield ethyl 2-azido-3-(4-methoxyphenyl)acrylate. Subsequent thermolysis of this intermediate leads to the formation of ethyl 6-methoxy-1H-indole-2-carboxylate. nih.gov While this method directly furnishes a 6-methoxyindole (B132359), the C-3 position is unsubstituted. Therefore, subsequent functionalization would be necessary to introduce the ethyl group.

Table 2: Hemetsberger-Knittel Synthesis of a 6-Methoxyindole Precursor

Starting AldehydeReagentIntermediateReaction ConditionProduct
4-MethoxybenzaldehydeEthyl azidoacetateEthyl 2-azido-3-(4-methoxyphenyl)acrylateThermolysisEthyl 6-methoxy-1H-indole-2-carboxylate

Japp-Klingemann Indole Synthesis Applications

A relevant example is the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate, a close analog of the target structure. orgsyn.org In this synthesis, m-anisidine (B1676023) is diazotized and then reacted with ethyl α-ethylacetoacetate. The resulting azo-ester intermediate is then heated in the presence of ethanolic HCl to induce Fischer indolization, affording a mixture of the 6-methoxy and 4-methoxy isomers, with the 6-methoxy product being predominant. orgsyn.org A similar strategy employing ethyl 2-propylacetoacetate could potentially lead to the 3-ethyl-6-methoxyindole core.

Table 3: Japp-Klingemann/Fischer Synthesis of a Substituted 6-Methoxyindole

Arylamineβ-Keto EsterKey IntermediateCyclization ConditionProduct
m-AnisidineEthyl α-ethylacetoacetateAzo-ester intermediateEthanolic HCl, heatEthyl 6-methoxy-3-methylindole-2-carboxylate (major)

Regioselective Functionalization Techniques for the Indole Nucleus

An alternative synthetic approach involves the modification of a pre-existing indole scaffold. The high electron density of the indole ring makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. rsc.org

C-3 Functionalization Methods for Ethyl Group Introduction

The introduction of an ethyl group at the C-3 position of a 6-methoxy-1H-indole can be achieved through several methods.

Friedel-Crafts Acylation followed by Reduction: A common and reliable method involves the Friedel-Crafts acylation of 6-methoxy-1H-indole with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. acs.org This reaction typically occurs with high regioselectivity at the C-3 position to yield 3-propionyl-6-methoxy-1H-indole. Subsequent reduction of the ketone functionality, for instance, using a Wolff-Kishner or Clemmensen reduction, would furnish the desired this compound.

Vilsmeier-Haack Formylation followed by Wittig Reaction and Reduction: The Vilsmeier-Haack reaction introduces a formyl group at the C-3 position of the indole ring using a Vilsmeier reagent (e.g., POCl₃/DMF). chemistrysteps.com The resulting 6-methoxy-1H-indole-3-carbaldehyde can then be subjected to a Wittig reaction with an ethylidene phosphorane to form a 3-(prop-1-en-1-yl)-6-methoxy-1H-indole. Subsequent catalytic hydrogenation of the double bond would yield the target this compound.

Table 4: C-3 Ethylation Strategies for 6-Methoxy-1H-indole

Starting MaterialReagentsIntermediate(s)Final Product
6-Methoxy-1H-indole1. Propionyl chloride, Lewis Acid2. Reduction (e.g., Wolff-Kishner)3-Propionyl-6-methoxy-1H-indoleThis compound
6-Methoxy-1H-indole1. POCl₃, DMF2. Ethyltriphenylphosphonium bromide, base3. H₂, catalyst6-Methoxy-1H-indole-3-carbaldehyde, 3-(prop-1-en-1-yl)-6-methoxy-1H-indoleThis compound

C-6 Functionalization Methods for Methoxy (B1213986) Group Introduction on the Indole Ring

Introducing a methoxy group at the C-6 position of a 3-ethyl-1H-indole is a more challenging transformation due to the generally lower reactivity of the benzene (B151609) portion of the indole ring compared to the pyrrole (B145914) ring.

Electrophilic Aromatic Substitution: Direct electrophilic methoxylation is generally not feasible. A multi-step sequence is often required. For example, nitration of 3-ethyl-1H-indole could potentially yield a mixture of nitroindoles, including the 6-nitro derivative. Separation of the desired isomer, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction with methanol (B129727) or a methoxide (B1231860) source, could provide the 6-methoxyindole. However, the regioselectivity of the initial nitration step can be difficult to control.

Nucleophilic Aromatic Substitution: If a 6-halo-3-ethyl-1H-indole is available, a nucleophilic aromatic substitution reaction with a methoxide source could be employed. beilstein-journals.org This reaction is often facilitated by the presence of electron-withdrawing groups on the ring or through the use of a copper or palladium catalyst.

Table 5: Potential C-6 Methoxylation Strategies for 3-Ethyl-1H-indole

Starting MaterialGeneral StrategyKey StepsPotential Challenges
3-Ethyl-1H-indoleElectrophilic Aromatic SubstitutionNitration → Reduction → Diazotization → MethoxylationPoor regioselectivity in the nitration step, harsh reaction conditions.
6-Halo-3-ethyl-1H-indoleNucleophilic Aromatic SubstitutionReaction with sodium methoxide, potentially with a catalystAvailability of the starting 6-halo-3-ethyl-1H-indole.

N-1 Position Functionalization Strategies and their Impact on the this compound Scaffold

The nitrogen atom at the 1-position of the indole ring offers a prime site for synthetic modification. Functionalization at this position can significantly alter the electronic properties of the indole ring system, influence its metabolic stability, and provide a handle for the introduction of diverse functional groups. Common N-1 functionalization strategies for indoles, which are applicable to the this compound scaffold, include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of an alkyl group at the N-1 position is a fundamental transformation. Classical methods often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. rsc.org More contemporary and milder conditions have also been developed. The choice of base and solvent can be crucial for achieving high yields and selectivity. For instance, cesium carbonate (Cs₂CO₃) has been shown to be an effective base for the N-acylation of indoles, a reaction that can be adapted for N-alkylation. nih.gov

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples. Copper-catalyzed N-arylation of indoles with aryl halides provides a direct route to N-arylindoles. acs.org Palladium-catalyzed methods also offer a versatile approach, often with a broader substrate scope and milder reaction conditions. nih.gov The electronic nature of the aryl halide and the indole substrate can influence the reaction efficiency.

N-Acylation: The introduction of an acyl group at the N-1 position can serve as a protecting group strategy or to introduce a ketone functionality. N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. Thioesters have also been explored as an acyl source for the chemoselective N-acylation of indoles. nih.gov These reactions are often high-yielding and can be performed under relatively mild conditions. A straightforward protocol for the N-acylation of indole-3-alkanoic acid esters involves the use of an acid chloride with a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The functionalization at the N-1 position can have a profound impact on the reactivity of other positions on the indole ring. For example, the presence of an electron-withdrawing group at the N-1 position can deactivate the pyrrole ring towards electrophilic substitution. Conversely, an electron-donating group can enhance its reactivity.

Functionalization Reagents Conditions Impact on Scaffold
N-AlkylationAlkyl halide, NaHTHF, 0 °C to rtModulates lipophilicity and steric hindrance.
N-ArylationAryl halide, CuI, ligandDioxane, base, heatIntroduces aromatic systems, potential for extended conjugation.
N-AcylationAcyl chloride, Et₃N, DMAPDCM, rtServes as a protecting group, influences electronic properties.

Selective Halogenation Strategies for Indole Derivatives (e.g., Bromination)

Halogenated indoles are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to introduce further molecular complexity. The regioselectivity of halogenation on the indole scaffold is highly dependent on the reaction conditions and the substitution pattern of the indole ring. For 6-methoxyindole derivatives, the electron-donating methoxy group can influence the position of electrophilic attack.

Bromination is a common halogenation reaction for indoles. The use of N-bromosuccinimide (NBS) is a popular method for the bromination of indoles. The solvent and other additives can play a key role in directing the regioselectivity. For instance, a review on methoxy-activated indoles discusses various halogenation conditions. chim.it The C-3 position of indole is generally the most nucleophilic and prone to electrophilic attack. However, in 3-substituted indoles like this compound, the C-2, C-4, C-5, and C-7 positions are potential sites for halogenation. The presence of the methoxy group at C-6 directs electrophilic substitution to the C-5 and C-7 positions. The outcome of the reaction can be a mixture of isomers, and achieving high regioselectivity can be challenging.

Position Reagent Conditions Factors Influencing Selectivity
C-2NBSMeCNPresence of a directing group at N-1.
C-4/C-5/C-7NBS or Br₂Various solventsElectronic effects of substituents (e.g., 6-methoxy group), steric hindrance.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For the this compound scaffold, C-H functionalization can be directed to various positions on both the pyrrole and benzene rings.

Transition metal catalysis, particularly with rhodium and palladium, has been extensively used for the C-H functionalization of indoles. mdpi.com The regioselectivity is often controlled by the use of a directing group, typically attached to the N-1 position. This directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby facilitating its activation. For instance, Rh(III)-catalyzed C-H alkylation of indoles with diazo compounds has been shown to be highly regioselective for the C-2 position. mdpi.com

Direct C-H functionalization of the benzene ring of indoles is more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. However, with appropriate directing groups and catalytic systems, functionalization at the C-4, C-5, and C-7 positions has been achieved. nih.gov For example, direct C-H cyanation of N-Boc-5-methoxyindole has been shown to occur selectively at the C-4 position. scispace.com

Position Catalyst Directing Group Reaction Type
C-2Rh(III)N-pyridyl, N-pyrimidylAlkylation, Arylation
C-4Pd(II)N-pivaloylArylation
C-7Pd(II)N-pivaloylArylation

Advanced Synthetic Approaches and Green Chemistry Considerations

Palladium-Catalyzed Reactions in the Synthesis of Substituted Indoles

Palladium catalysis has revolutionized the synthesis of substituted indoles, enabling a wide range of C-C and C-N bond-forming reactions with high efficiency and selectivity. These methods are highly applicable to the diversification of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are routinely used to introduce aryl, vinyl, and alkynyl groups, respectively, onto halogenated indole precursors. Furthermore, palladium catalysts are employed in direct C-H activation/functionalization reactions, as discussed previously.

A notable application of palladium catalysis is in the construction of the indole ring itself. For example, palladium-catalyzed cyclization reactions of appropriately substituted anilines and alkynes can provide a direct route to functionalized indoles. nih.gov Additionally, palladium-catalyzed reactions can be used to introduce substituents at the C-3 position of the indole ring. nih.gov

One-Pot Synthetic Procedures for this compound Analogues

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings, aligning with the principles of green chemistry. Several one-pot procedures have been developed for the synthesis of substituted indole analogues.

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This approach allows for the rapid generation of a library of diverse indole structures from readily available starting materials. Such a strategy could be adapted for the synthesis of N-1 alkylated derivatives of this compound. Multicomponent reactions involving an indole, an aldehyde, and a third component are also a powerful tool for the one-pot synthesis of complex indole derivatives. researchgate.netresearchgate.net

Reaction Type Components Key Features
Fischer Indolisation/N-AlkylationAryl hydrazine, ketone, alkyl halideRapid, high-yielding, three-component.
Multicomponent CondensationIndole, aldehyde, active methylene (B1212753) compoundForms multiple bonds in a single operation.

Chemo- and Regioselectivity in Indole Synthesis

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of substituted indoles, particularly for polysubstituted systems like derivatives of this compound.

The Fischer indole synthesis is a classic and widely used method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. When an unsymmetrical ketone is used, the reaction can potentially yield two different regioisomeric indoles. The regioselectivity of the Fischer indole synthesis is influenced by several factors, including the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substituents on both the arylhydrazine and the ketone. nih.govthermofisher.com Computational studies have been employed to understand and predict the regiochemical outcome of the Fischer indole synthesis. nih.gov For the synthesis of this compound, the reaction of p-methoxyphenylhydrazine with 2-pentanone would be the key step, and controlling the direction of the chim.itchim.it-sigmatropic rearrangement is crucial for obtaining the desired 6-methoxy regioisomer.

In the functionalization of a pre-existing indole scaffold, chemo- and regioselectivity are also critical. For example, in the N-1 functionalization of indoles, achieving selectivity for N-functionalization over C-functionalization, particularly at the nucleophilic C-3 position, is important. The choice of reaction conditions, such as the base and solvent, can significantly influence this selectivity. rsc.org

Sustainable Synthesis Methodologies

The development of environmentally benign synthetic routes to indole derivatives is a key focus of green chemistry. For a molecule such as this compound, sustainable methodologies can be applied to both the formation of the indole nucleus and the introduction of substituents. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods.

Greener Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. Conventionally, it involves the reaction of a phenylhydrazine with an aldehyde or ketone under strong acidic conditions, which can present environmental and safety challenges. wikipedia.orgbyjus.comthermofisher.com A plausible conventional route to this compound is the reaction of 4-methoxyphenylhydrazine with butanal. Sustainable adaptations of this process focus on alternative catalysts and energy sources.

One significant advancement is the use of microwave irradiation. newhaven.edu Microwave-assisted organic synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. newhaven.edu This technique, when applied to the Fischer indole synthesis, can minimize the need for large volumes of solvents and strong, corrosive acids. newhaven.edu Similarly, conductively heated sealed-vessel reactors offer an alternative to microwave reactors, providing efficient and rapid heating, which aligns with the principles of green chemistry by improving energy efficiency. newhaven.edu

The following table summarizes various catalytic systems that have been applied to the Fischer indole synthesis, which could be adapted for the synthesis of this compound.

CatalystReaction ConditionsKey AdvantagesReference
Zeolite-HYChloroform, 60°C, 4 hrsHeterogeneous, reusable catalyst. researchgate.net
Montmorillonite K10Chloroform, 60°C, 4 hrsReadily available, inexpensive clay catalyst. researchgate.net
Phosphomolybdic acidChloroform, 60°C, 4 hrsHigh yield, recyclable catalyst. researchgate.net
Microwave IrradiationGlacial acetic acid, 160°C, 20 minRapid reaction time, high efficiency. newhaven.edu

Sustainable C3-Alkylation Strategies

An alternative green approach to this compound involves the direct alkylation of a pre-synthesized 6-methoxy-1H-indole core at the C3 position. Traditional alkylation methods often rely on hazardous alkyl halides and strong bases, generating significant salt waste. Modern, sustainable methods seek to overcome these limitations through hydrogen autotransfer or borrowing hydrogen strategies. nih.govresearchgate.net

In this context, alcohols can be used as green alkylating agents, with water being the only byproduct. researchgate.net This process can be catalyzed by transition metals, such as manganese, which are more abundant and less toxic than precious metal catalysts like palladium or iridium. nih.gov The manganese-catalyzed dehydrogenation of an alcohol (in this case, ethanol (B145695) or a precursor) in the presence of 6-methoxy-1H-indole would lead to the formation of the desired this compound. nih.gov This methodology offers high atom economy and avoids the use of stoichiometric amounts of hazardous reagents. nih.govresearchgate.net

Solvent-free conditions for C3-alkylation have also been explored. The direct reaction of indoles with alcohols in the presence of a simple base like potassium hydroxide (B78521) under solvent-free conditions represents a highly environmentally benign and safe strategy. researchgate.net This approach eliminates the need for both hazardous alkylating agents and toxic, expensive transition metal catalysts. researchgate.net

Below is a summary of sustainable C3-alkylation approaches applicable to the synthesis of this compound.

MethodologyAlkylating AgentCatalyst/ReagentKey AdvantagesReference
Manganese-Catalyzed DehydrogenationBenzyl (B1604629) alcohols / 2-arylethanolsManganese-based catalystUse of a non-precious metal catalyst, high atom economy. nih.gov
Hydrogen AutotransferAlcoholsPotassium hydroxide (KOH)Solvent-free, avoids transition metal catalysts and hazardous alkyl halides. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 6 Methoxy 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule. For 3-ethyl-6-methoxy-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a definitive assignment of all proton and carbon signals.

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the ring current. The ethyl and methoxy (B1213986) group protons will appear in the upfield region.

The multiplicity of each signal, governed by spin-spin coupling, reveals the number of adjacent protons. For example, the methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group, while the methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons. The coupling constant, J, provides further structural information.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~8.0br s-
H-2~6.9s-
H-4~7.5d~8.5
H-5~6.7dd~8.5, ~2.2
H-7~6.8d~2.2
-OCH₃~3.8s-
-CH₂CH₃~2.7q~7.5
-CH₂CH₃~1.3t~7.5

Note: These are predicted values based on known data for similar indole (B1671886) derivatives and may vary slightly in experimental conditions.

¹³C NMR Analysis for Carbon Skeleton Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate between 100 and 150 ppm, while the carbons of the ethyl and methoxy groups will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~122
C-3~115
C-3a~128
C-4~120
C-5~110
C-6~157
C-7~95
C-7a~137
-OCH₃~56
-CH₂CH₃~18
-CH₂CH₃~14

Note: These are predicted values based on known data for similar indole derivatives and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, as well as correlations between adjacent aromatic protons (e.g., H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, confirming the C-H one-bond connectivity. This is crucial for assigning the carbons of the ethyl group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methoxy protons to C-6, and from the ethyl group protons to C-3 and C-2, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺192.1070
[M+Na]⁺214.0889

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint for that specific compound. For this compound, GC-MS analysis would provide a retention time characteristic of the compound, and the mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern can be analyzed to confirm the structure. Common fragmentation pathways for indoles involve cleavage of the substituents on the pyrrole (B145914) and benzene (B151609) rings. For instance, the loss of an ethyl radical from the molecular ion is a likely fragmentation pathway. This technique is also highly effective for assessing the purity of a sample, as any impurities will be separated by the GC and detected by the MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint is generated, revealing the characteristic vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides clear evidence for its key structural features, including the indole ring, the ethyl substituent, and the methoxy group.

The analysis of the spectrum is based on the well-established absorption ranges for specific functional groups. The N-H stretching vibration of the indole ring typically appears as a distinct band. Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H bonds of the ethyl and methoxy groups exhibit stretching vibrations just below this threshold. The aromatic C=C bonds within the indole ring give rise to a series of sharp absorption bands in the 1620-1450 cm⁻¹ region. Furthermore, the presence of the methoxy group is confirmed by a characteristic C-O stretching band.

Detailed assignments for the principal absorption bands expected for this compound, based on data from indole and its derivatives, are presented below nih.govresearchgate.netucalgary.caresearchgate.net.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
N-H StretchIndole N-H3410 - 3380
C-H Stretch (Aromatic)Indole Ring C-H3100 - 3000
C-H Stretch (Aliphatic)Ethyl (-CH₂CH₃) & Methoxy (-OCH₃)3000 - 2850
C=C Stretch (Aromatic)Indole Ring C=C1620 - 1450
C-N StretchIndole Ring C-N1360 - 1310
C-O StretchMethoxy (Aryl-O)1260 - 1200

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not prominently available in the literature, analysis of its close derivatives provides significant insight into the expected solid-state conformation, molecular packing, and intermolecular interactions.

For instance, the crystal structure of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has been thoroughly investigated. semanticscholar.orgdntb.gov.uanih.govmdpi.com This study reveals that the molecule crystallizes in the monoclinic system and demonstrates the importance of hydrogen bonding in forming its supramolecular architecture. In the crystal lattice, molecules form cyclic dimers through strong O-H···O hydrogen bonds, and these dimers are further linked by N-H···O interactions involving the indole NH group and the methoxy group's oxygen atom semanticscholar.orgmdpi.com.

Another more complex derivative, 9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole, has also been characterized crystallographically. researchgate.net This compound adopts a tetragonal crystal system, with its nearly planar carboline ring system being a dominant structural feature. The ethyl group is positioned out of this plane. The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds researchgate.net.

These examples underscore how X-ray crystallography can elucidate the detailed solid-state structures of indole derivatives, revealing crucial information about molecular geometry and the non-covalent interactions that govern crystal packing.

Compound Crystal System Space Group Unit Cell Parameters
5-methoxy-1H-indole-2-carboxylic acid semanticscholar.orgnih.govmdpi.comMonoclinicP2₁/ca = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871°
9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole researchgate.netTetragonalI4₁/aa = 14.662 Å, c = 26.049 Å

Structure Activity Relationship Sar Studies of 3 Ethyl 6 Methoxy 1h Indole Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The strategic placement and nature of substituents on the indole (B1671886) ring are paramount in determining the biological efficacy of 3-ethyl-6-methoxy-1H-indole analogues. Key areas of investigation include the positioning of the methoxy (B1213986) group, the role of the C-3 ethyl group, and the impact of substitutions at the N-1 position.

Influence of Methoxy Group Position (e.g., C-6 vs. C-5) on Pharmacological Profiles

The location of the methoxy group on the indole ring has a profound effect on the biological activity of these compounds. Studies have shown that the methoxy group's position can significantly alter a molecule's interaction with biological targets.

Research has indicated that for certain biological activities, a methoxy group at the C-6 position is more favorable than at other positions. researchgate.netunits.it For instance, in a series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino) indole derivatives, the C-6 methoxy substitution was found to be the most favorable for inhibiting cell growth. units.it Conversely, other studies have highlighted the importance of a 5-methoxy substituent for different pharmacological effects. sci-hub.senih.gov For example, in a study of indolyl-pyridinyl-propenones, the 5-methoxy group was crucial for inducing methuosis, a specific type of cell death. nih.gov The difference in activity between 5-methoxy and 6-methoxy isomers underscores the sensitivity of biological targets to the electronic and steric environment of the indole ring. researchgate.netnih.gov

Compound/AnalogMethoxy PositionObserved Biological EffectReference
2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino) indoleC-6Favorable for cell growth inhibition units.it
Indolyl-pyridinyl-propenonesC-5Crucial for inducing methuosis nih.gov
5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamideC-5Important for neuroprotective activity nih.gov

Role of the Ethyl Group at C-3 in Modulating Biological Activity

The C-3 position of the indole ring is a frequent site for substitution, and the nature of the substituent at this position significantly influences biological activity. rsc.org The ethyl group in this compound is a key determinant of its pharmacological profile.

SAR studies have demonstrated that the size and nature of the alkyl group at C-3 are critical. For instance, in a series of 1H-indole-2-carboxamides investigated as CB1 receptor allosteric modulators, short alkyl groups at the C-3 position were found to enhance potency. nih.gov The activity of dialkylamino analogs was shown to increase from a methyl to an ethyl group and then decline with further extension of the alkyl chain, suggesting a specific spatial requirement in the binding pocket of the receptor. nih.gov This highlights that while an alkyl substituent is often necessary, its optimal size is crucial for effective interaction with the biological target. Modifications of the C-3 side chain, such as introducing different functional groups, have also been shown to modulate antioxidant and cytoprotective activities. nih.gov

Impact of N-1 Substitution (e.g., N-H vs. N-Alkyl/Benzyl) on Activity

Substitution at the N-1 position of the indole nucleus offers another avenue to modulate the biological properties of this compound analogues. The presence of a hydrogen atom (N-H) versus an alkyl or benzyl (B1604629) group can significantly alter a compound's activity.

In some cases, N-1 alkylation or benzylation has been shown to retain or even enhance biological activity. For example, in a series of 3-aroylindoles, analogues with methyl, ethyl, n-propyl, or benzyl groups on the N-1 nitrogen retained activity comparable to the parent N-H compounds. researchgate.netunits.it However, in other contexts, the N-H bond is considered crucial for activity. The hydrogen atom on the indole nitrogen is believed to be key to the Hydrogen Atom Transfer (HAT) mechanism, which is a primary antioxidant mechanism for indoles. nih.gov Studies on (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives revealed that N-substituted analogues generally exhibited reduced antiproliferative potency compared to their N-unsubstituted counterparts, indicating a decisive role for the indole N-H in this activity. nih.gov

N-1 SubstituentCompound SeriesEffect on ActivityReference
Methyl, Ethyl, n-Propyl, Benzyl3-AroylindolesRetained activity equivalent to N-H analogues researchgate.netunits.it
Alkyl/Benzyl(3',4',5'-trimethoxyphenyl)-indolyl-propenonesReduced antiproliferative potency nih.gov
AcetylC3-substituted indolesLower cytoprotective activity nih.gov

Exploration of Core Scaffold Modifications for Optimized Bioactivity

Beyond simple substituent effects, researchers have delved into more fundamental modifications of the this compound scaffold to optimize its biological activity. These strategies include bioisosteric replacements within the indole ring system and modifications to the side chains at the C-3 and C-6 positions.

Bioisosteric Replacements within the Indole Ring System

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound analogues, replacing the indole core with other heterocyclic or aromatic systems has been explored.

One notable example is the replacement of the indole ring with a naphthalene (B1677914) ring, which is considered a bioisostere. scielo.br This modification aims to retain the essential structural features required for biological activity while potentially altering properties like metabolic stability or receptor affinity. Another approach involves the replacement of the indole with structurally analogous heterocycles like indazoles. rsc.org However, such modifications can significantly impact reactivity and the feasibility of further functionalization. rsc.org The concept of bioisosteric replacement extends to individual atoms as well; for instance, substituting a hydrogen atom with fluorine can lead to significant changes in electronic properties and, consequently, pharmacological activity. u-tokyo.ac.jp

Side Chain Modifications at C-3 and C-6 Positions

Modifying the side chains at the C-3 and C-6 positions of the indole ring provides another powerful tool for fine-tuning biological activity. These modifications can range from simple changes in alkyl chain length to the introduction of complex functional groups.

At the C-3 position, variations in the ethyl group can have a substantial impact. As previously mentioned, the length of the alkyl chain is a critical factor for the activity of some indole derivatives. nih.gov Beyond simple alkyl groups, the introduction of more complex side chains, such as those containing amides or other functional groups, has been investigated to enhance interactions with biological targets.

Modifications at the C-6 position, primarily involving the methoxy group, are also crucial. While the methoxy group itself is often important for activity, its replacement with other substituents can lead to improved properties. For example, in a series of 1-acyl-2-hexylindoles, a 6-methoxy group was found to reduce potency, whereas chloro or bromo substituents at the same position led to an increase in potency. nih.gov These findings highlight the importance of exploring a variety of substituents at the C-6 position to optimize the pharmacological profile of these indole analogues.

PositionModificationEffect on ActivityCompound SeriesReference
C-3Extension of alkyl chain beyond ethylDecreased activity1H-indole-2-carboxamides nih.gov
C-6Replacement of methoxy with chloro or bromoIncreased potency1-acyl-2-hexylindoles nih.gov
C-3Introduction of various functional groupsModulated antioxidant and cytoprotective activitiesC-3 substituted indole derivatives nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov For analogues of this compound, QSAR studies provide a framework for understanding how structural modifications influence their biological effects.

Development of 2D and 3D QSAR Models for Activity Prediction

The development of QSAR models for indole derivatives, including those structurally related to this compound, involves both two-dimensional (2D) and three-dimensional (3D) approaches. These models are built using training sets of molecules with known activities to establish a predictive relationship. pharmacophorejournal.com

2D-QSAR: These models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and molecular walk counts. derpharmachemica.comkg.ac.rs For instance, a study on indole derivatives for hepatitis treatment developed 2D-QSAR models using multiple linear regression (MLR) and support vector machine (SVM) methods. archivepp.com The dataset, consisting of 48 compounds, was split into a training set (38 compounds) and a test set (10 compounds) to build and validate the models. archivepp.com Another 2D-QSAR study on indolealkylamines with β3-adrenergic activity used a Hansch analysis to correlate physicochemical properties like calculated molar refractivity (CMR) and lipophilicity (π) with biological activity. mdpi.com

3D-QSAR: These models consider the three-dimensional structure of the molecules and their spatial properties. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). pku.edu.cnwhiterose.ac.uk These techniques require the alignment of the molecules in a dataset, which is a critical step for generating reliable models. whiterose.ac.ukacs.org

For example, 3D-QSAR studies on melatonin (B1676174) receptor ligands, which share the methoxyindole core with this compound, have been performed using CoMFA. acs.orgnih.gov In one such study, a training set of 48 molecules and a test set of 9 molecules were used to build a CoMFA model. acs.org Similarly, CoMFA and CoMSIA studies on dopamine (B1211576) D2 antagonists based on an indole scaffold were developed using a training set of 18 molecules and a test set of 9. pharmacophorejournal.com These models generate contour maps that visualize the regions where steric, electrostatic, and other fields positively or negatively influence biological activity. nih.gov

The table below summarizes the approaches used in developing QSAR models for various indole analogues.

QSAR Method Compound Class Modeling Technique Dataset Size (Train/Test) Reference
2D-QSARIndole derivatives for HepatitisMLR, SVM38 / 10 archivepp.com
2D-QSAR(R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-olHansch Analysis19 / 6 mdpi.com
3D-QSARMelatonin Receptor LigandsCoMFA48 / 9 acs.org
3D-QSARMelatonin Receptor AgonistsCoMFA64 (Training Set) nih.gov
3D-QSARIndole-based Dopamine D2 AntagonistsCoMFA, CoMSIA18 / 9 pharmacophorejournal.com
3D-QSARAmphiphilic Indoles (Antimycobacterial)Field-based 3D-QSAR79 (Total) researchgate.net

Identification of Key Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of physicochemical descriptors that significantly impact the biological activity of the compounds. These descriptors can be broadly categorized as constitutional, topological, electronic, steric, and hydrophobic.

In 2D-QSAR models of indole derivatives, various descriptors have been found to be influential. For hepatitis inhibitors, key descriptors included:

Constitutional: Mean atomic polarizability (Mp). archivepp.com

2D Autocorrelations: MATS6e (Moran autocorrelation - lag 6 / weighted by atomic Sanderson electronegativities) and GATS8e (Geary autocorrelation - lag 8 / weighted by atomic Sanderson electronegativities). archivepp.com

3D-MoRSE: Mor22v (3D-Molecule Representation of Structures based on electron diffraction - signal 22 / weighted by atomic van der Waals volumes). archivepp.com

GETAWAY: R7v+ (R-GETAWAY, leverage-weighted by atomic van der Waals volumes). archivepp.com

Molecular Properties: MLOGP (Moriguchi octanol-water partition coefficient). archivepp.com

For epiminocyclohepta[b]indoles acting as 5-HT6 antagonists, constitutional descriptors like the number of benzene-like rings (nBnz), number of rings (nCIC), and number of 5-membered rings (nR05) showed a positive correlation with activity, while the number of rotatable bonds (RBN) correlated negatively. derpharmachemica.com

In 3D-QSAR studies, the influence of activity is described by field contributions. For melatonin receptor agonists, CoMFA indicated that steric, electrostatic, and lipophilic fields were significant, with relative contributions of 28%, 35%, and 37%, respectively. nih.gov In a study of D3 receptor selective ligands, CoMFA analysis showed that steric and electrostatic fields contributed 39.3% and 60.7% to the binding affinity, respectively. nih.gov For indole-2-carboxamides as CB1 antagonists, QSAR analysis suggested that the electrostatic potential charges at specific atoms were critical for activity. researchgate.net

The following table lists key descriptors and their influence on the activity of indole analogues from various studies.

Descriptor Type Specific Descriptor Example Influence on Activity Compound Class / Target Reference
ConstitutionalnBnz (number of benzene-like rings)Positive Correlation5-HT6 Antagonists derpharmachemica.com
ConstitutionalRBN (number of rotatable bonds)Negative Correlation5-HT6 Antagonists derpharmachemica.com
2D AutocorrelationMATS6eSelected as relevantHepatitis Inhibitors archivepp.com
3D-MoRSEMor22vSelected as relevantHepatitis Inhibitors archivepp.com
3D Field (CoMFA)Steric Field28% ContributionMelatonin Agonists nih.gov
3D Field (CoMFA)Electrostatic Field35% ContributionMelatonin Agonists nih.gov
3D Field (CoMFA)Lipophilic Field37% ContributionMelatonin Agonists nih.gov
3D Field (CoMFA)Electrostatic Field60.7% ContributionD3R Ligands nih.gov

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. researchgate.netscienceworldjournal.org This involves both internal validation (using the training set) and external validation (using an independent test set). archivepp.comscienceworldjournal.org

Key statistical parameters used for validation include:

Coefficient of Determination (r² or R²): Measures the goodness-of-fit of the model to the training data. Values closer to 1 indicate a better fit. pharmacophorejournal.com

Leave-One-Out Cross-validated Coefficient (q² or Q²LOO): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable. nih.govscienceworldjournal.org

External Validation (r²pred or R²pred): Measures the model's ability to predict the activity of compounds in an external test set. This is a crucial test of the model's real-world predictive power. scienceworldjournal.org

Standard Error of Estimate (s or SEE) and Root Mean Square Error (RMSE): Indicate the absolute error in the predicted activity values. archivepp.comresearchgate.net

F-statistic (F): Represents the statistical significance of the regression model. pharmacophorejournal.com

QSAR models developed for indole derivatives have demonstrated significant statistical robustness and predictive power. For example, a 3D-QSAR model for melatonin agonists yielded a q² of 0.62 and an r² of 0.96. nih.gov A study on indole derivatives as anti-hepatitis C inhibitors reported a model with an R² of 0.969, a Q² of 0.612, and an external validation R²pred of 0.815. scienceworldjournal.org Similarly, a CoMSIA model for β3-adrenergic agonists showed a q² of 0.607 and an r²pred of 0.9379. mdpi.com

The table below presents a summary of the statistical validation parameters for several QSAR models developed for indole analogues.

| Compound Class / Target | Model Type | q² (LOO) | r² (Training Set) | r²pred (Test Set) | Reference | | --- | --- | --- | --- | --- | | Melatonin Receptor Ligands | CoMFA | 0.798 | 0.967 | 0.76 | acs.org | | Melatonin Receptor Agonists | CoMFA | 0.62 | 0.96 | - | nih.gov | | Anti-Hepatitis C Indoles | MLR | 0.612 | 0.969 | 0.815 | scienceworldjournal.org | | Hepatitis Inhibitors | SVM | - | 0.993 | 0.844 | archivepp.com | | β3-Adrenergic Agonists | CoMSIA | 0.607 | 0.907 | 0.9379 | mdpi.com | | Dopamine D2 Antagonists | 3D-QSAR | >0.7 | 0.967 | - | pharmacophorejournal.com | | Antimycobacterial Indoles | 3D-QSAR | 0.91 | 0.91 | - | researchgate.net |

These validated QSAR models provide valuable insights into the structure-activity relationships of indole analogues and serve as powerful tools for the rational design of new, more potent compounds. nih.govscienceworldjournal.org

Investigation of Biological Activities and Molecular Mechanisms of 3 Ethyl 6 Methoxy 1h Indole Derivatives

Anticancer and Antiproliferative Activity Research

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 3-ethyl-6-methoxy-1H-indole. These compounds have shown promise in preclinical studies, exhibiting cytotoxic effects against several cancer cell lines through diverse mechanisms.

Tubulin Polymerization Inhibition Mechanisms

One of the key mechanisms by which certain this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis, making tubulin an attractive target for cancer therapy.

Research has shown that some indole (B1671886) derivatives bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govcsic.es This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle. As a consequence, cancer cells are arrested in the G2/M phase of the cell cycle. mdpi.comchim.it For instance, a novel series of tubulin inhibitors with an indole-1,2,4-triazole scaffold demonstrated potent inhibition of tubulin polymerization. mdpi.com Similarly, certain 3-aryl-thio and 3-aroyl-1H-indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov The presence and position of a methoxy (B1213986) group on the indole ring have been found to be critical for the antiproliferative activity of these compounds. mdpi.comnih.govnih.gov

Apoptosis Induction Pathways in Cancer Cells

In addition to disrupting microtubule function, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies have indicated that these indole derivatives can trigger apoptosis by activating caspase enzymes, which are key executioners of the apoptotic process. mdpi.com For example, some derivatives have been observed to enhance the activity of caspase-3, a central effector caspase. mdpi.com The induction of apoptosis can also be a consequence of cell cycle arrest at the G2/M phase, as prolonged mitotic arrest can trigger the apoptotic cascade. chim.it Furthermore, some indole derivatives may induce apoptosis by up-regulating the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death pathways. researchgate.net

Inhibition of Cell Proliferation in Specific Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for various derivatives in different cell lines.

For example, certain indole-based chalcone (B49325) derivatives have shown significant activity against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov One particular derivative, compound 9e, which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, exhibited high potency with IC₅₀ values of 0.37 µM, 0.16 µM, and 0.17 µM against HeLa, HT29, and MCF-7 cells, respectively. nih.gov Other studies have reported the activity of indole derivatives against A549 (lung cancer), HCT116 (colon cancer), and DU145 (prostate cancer) cell lines. mdpi.comarabjchem.orgnih.gov The presence of a methoxy group at the C-6 position of the indole ring has been highlighted as an important factor for potent antiproliferative activity. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

DerivativeCell LineIC₅₀ (µM)
Compound 22aA549Not specified
Compound 25aHeLa0.15 ± 0.18
Compound 25aMCF-70.38 ± 0.12
Compound 25aA5490.30 ± 0.13
Compound 9eHeLa0.37
Compound 9eHT290.16
Compound 9eMCF-70.17

Note: The data presented is a selection from various studies and is intended for illustrative purposes. IC₅₀ values can vary depending on the specific derivative and experimental conditions.

Modulation of Tumor Vasculature

The growth and metastasis of solid tumors are highly dependent on angiogenesis, the formation of new blood vessels. Targeting the tumor vasculature is a promising anticancer strategy. nih.govacs.org Some derivatives of this compound have demonstrated the ability to modulate the tumor vasculature, acting as vascular disrupting agents (VDAs). acs.orgresearchgate.net

These compounds can cause a rapid and selective collapse of the established tumor blood vessels, leading to a shutdown of blood flow to the tumor. This results in extensive tumor necrosis and inhibits tumor growth. The mechanism of action of these VDAs often involves the destabilization of the endothelial cell cytoskeleton by inhibiting tubulin polymerization, which is similar to their direct anticancer effects on tumor cells. acs.org By disrupting the tumor's blood supply, these agents can overcome some of the challenges associated with conventional chemotherapy, such as poor drug penetration into the tumor core.

Anti-inflammatory Activity Studies

Inflammation is a complex biological response that is implicated in various diseases, including cancer. nih.gov Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy for treating inflammatory conditions.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

Derivatives of this compound have been investigated for their ability to inhibit the two main isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.govrsc.org COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. mdpi.com

Some indole derivatives have shown selective inhibition of COX-2 over COX-1. nih.govtandfonline.com This selectivity is a desirable property for anti-inflammatory drugs, as the inhibition of COX-1 is associated with gastrointestinal side effects. mdpi.comtandfonline.com For instance, a series of 2,3-diaryl-substituted indoles were found to be inhibitors of the COX-2 enzyme in the low micromolar range. rsc.org The anti-inflammatory activity of these compounds is attributed to their ability to block the production of prostaglandins, which are pro-inflammatory mediators. nih.gov

Table 2: COX Inhibitory Activity of Selected Indole Derivatives

DerivativeTargetIC₅₀ (µM)Selectivity (COX-1/COX-2)
Compound 3gCOX-2Inhibition at 0.1 µMAlso inhibits COX-1
Compound S3COX-2Not specifiedSelective for COX-2

Note: The data presented is a selection from various studies and is intended for illustrative purposes. The inhibitory activity and selectivity can vary depending on the specific derivative and the assay used.

Investigation of Inflammatory Cascade Modulation

Derivatives of this compound have been investigated for their anti-inflammatory properties. Research has shown that certain indole derivatives can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. mdpi.com For instance, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has demonstrated significant anti-inflammatory and antioxidant activities. nih.gov It has been shown to protect against cisplatin-induced organ injury by modulating antioxidant stress and regulating inflammatory signaling pathways, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.gov

Another study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives and evaluated their anti-inflammatory activity. nih.gov The compounds with 3-nitrophenyl, 4-nitrophenyl, and 3,4,5-trimethoxyphenyl substitutions showed significant anti-inflammatory effects. nih.gov Specifically, the 3-nitrophenyl substituted compound was found to selectively inhibit COX-2 expression, suggesting a potential for gastric-sparing anti-inflammatory effects. nih.gov Furthermore, some indole derivatives have been found to inhibit the generation of IL-1. chim.it The indirubin (B1684374) derivative 6-bromoindirubin-3′-glycerol-oxime ether (6BIGOE) has also been shown to modulate inflammatory cytokine and prostaglandin (B15479496) release. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

CompoundActivityKey Findings
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA)Anti-inflammatory, AntioxidantModulates NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α pathways. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazideAnti-inflammatoryShowed 61.99% inhibition of inflammation after 2 hours. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(4-nitrophenyl) methylidene] acetohydrazideAnti-inflammatoryShowed 62.69% inhibition of inflammation after 2 hours. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3,4,5-trimethoxyphenyl) methylidene] acetohydrazideAnti-inflammatoryShowed 60.10% inhibition of inflammation after 2 hours. nih.gov
6-bromoindirubin-3′-glycerol-oxime ether (6BIGOE)Anti-inflammatoryModulates inflammatory cytokine and prostaglandin release. nih.gov

Antimicrobial and Antifungal Activity Assessment

Indole derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogenic microorganisms. asm.orgijpsjournal.com

Studies have demonstrated the efficacy of indole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain indole-triazole derivatives have shown significant antibacterial activity against S. aureus, Methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.govturkjps.org One indole-triazole derivative, in particular, demonstrated excellent activity against MRSA, surpassing the effectiveness of ciprofloxacin. nih.govturkjps.org

A series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils were synthesized and showed potent inhibition of the bacterial DNA polymerase IIIC, with some compounds exhibiting strong antibacterial activity against Gram-positive organisms. researchgate.net Additionally, some synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov

Table 2: Antibacterial Activity of Selected Indole Derivatives

Derivative TypeBacterial StrainActivity (MIC)Reference
Indole-triazoleS. aureus6.25 µg/mL nih.govturkjps.org
Indole-triazoleMRSA6.25 µg/mL nih.govturkjps.org
Indole-triazoleE. coli6.25 µg/mL nih.govturkjps.org
Indole-triazoleB. subtilis6.25 µg/mL nih.govturkjps.org
3-substituted-6-(3-ethyl-4-methylanilino)uracilsGram-positive organisms0.125-10 µg/mL researchgate.net

Indole derivatives have also shown promising antifungal activity. ijpsjournal.com For instance, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has demonstrated antifungal action against Candida albicans and Aspergillus niger. nih.gov Studies on indole-triazole derivatives revealed excellent antifungal activity against C. krusei and moderate activity against C. albicans, with some compounds being more effective than the standard drug fluconazole. nih.govturkjps.org The MIC values for some of the most effective compounds against C. albicans were as low as 3.125 µg/mL. nih.govturkjps.org Another study also reported the antifungal activity of certain indole derivatives against C. albicans and A. niger. ijpsr.com

Table 3: Antifungal Activity of Selected Indole Derivatives

Derivative TypeFungal StrainActivity (MIC)Reference
6-methoxy-1H-indole-2-carboxylic acidCandida albicans- nih.gov
6-methoxy-1H-indole-2-carboxylic acidAspergillus niger- nih.gov
Indole-triazoleCandida albicans3.125 µg/mL nih.govturkjps.org
Indole-triazoleCandida krusei- nih.govturkjps.org

While the provided information primarily focuses on Mycobacterium tuberculosis, the broader class of indole derivatives has been extensively studied for antitubercular properties. acs.orgrsc.orgresearchgate.net For instance, indole-2-carboxamides have been identified as a promising class of compounds against M. tuberculosis, including drug-resistant strains. acs.orgrsc.org The introduction of a methoxy group at the C-6 position of the indole ring has been shown to enhance anti-TB activity. acs.org Specifically, one derivative with a 6-methoxy substituent exhibited a MIC of 0.77 μM against M. tuberculosis. acs.org Although direct data on Mycobacterium abscessus is not available in the provided search results, the potent activity against the closely related M. tuberculosis suggests potential for further investigation.

Indole derivatives have been recognized for their potential as antiviral agents. rjptonline.orgnih.govresearchgate.net Research has explored their efficacy against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.gov A series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and evaluated for their anti-HCV activity, with some compounds showing strong effects. nih.gov Specifically, one derivative demonstrated a higher selectivity index of inhibition on viral entry and replication compared to the lead compound Arbidol. nih.gov Indole derivatives are known to act as reverse transcriptase inhibitors, which is a key mechanism in combating HIV. nih.gov

The antimicrobial action of indole derivatives is believed to involve multiple mechanisms. asm.org One proposed mechanism is the disruption of the microbial cell membrane integrity. asm.orgnih.gov Additionally, some indole derivatives are thought to target bacterial DNA. asm.org In the context of antibacterial activity, certain synthetic indole derivatives inhibit the respiratory metabolism of bacteria. nih.gov For antifungal action, it is suggested that these compounds target specific enzymes, such as fungal cytochrome P-450 enzymes, which is a known mechanism for azole antifungal agents. nih.gov The introduction of different substituent groups on the indole ring can lead to variations in activity, indicating that both the core indole structure and its side chains are crucial for their antimicrobial effects. ijpsjournal.comnih.gov

Anticholinesterase Activity Evaluation

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, notably for Alzheimer's disease (AD). tandfonline.comnih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.com Indole-based structures are frequently incorporated into cholinesterase inhibitors, with the indole ring often playing a role in binding to the enzyme's active site. nih.gov

Derivatives featuring the indole moiety have been evaluated for their ability to inhibit AChE. For instance, a series of 4-amino-1H-indole-6-carboxamide derivatives demonstrated notable in vitro inhibitory activity against AChE. researchgate.net In one study, compounds 7k and 7o, which feature 3,4-difluoro and 3,4,5-trimethoxy substitutions on an aromatic ring attached to the indole core, showed significant potency, with IC50 values of 1.10±0.04 µM and 1.32±0.12 µM, respectively. researchgate.net

Similarly, tacrine-indole hybrids have been designed as multitarget-directed ligands for AD. nih.gov These compounds combine the known AChE inhibitor tacrine (B349632) with an indole moiety. nih.gov The indole ring in such hybrids can contribute to binding at the peripheral anionic site of the enzyme. nih.gov Compound 3c from this series was a potent AChE inhibitor with an IC50 value of 25 nM. nih.gov Another study on rhodanine (B49660) derivatives found that compound 3f exhibited an IC50 value of 27.39 µM against AChE. nanobioletters.com While many indole derivatives show promise, some, like the benzothiazolone derivative M13 (which contains a 6-methoxy indole group), exhibit weaker activity against AChE compared to BChE. mdpi.comresearchgate.net

Table 1: AChE Inhibitory Activity of Selected Indole Derivatives This is an interactive table. Click on the headers to sort the data.

Compound Description AChE IC50 Citation
7k 4-amino-1H-indole-6-carboxamide derivative (3,4-difluoro substitution) 1.10 µM researchgate.net
7o 4-amino-1H-indole-6-carboxamide derivative (3,4,5-trimethoxy substitution) 1.32 µM researchgate.net
3c Tacrine-indole hybrid 25 nM nih.gov

| 3f | Rhodanine derivative | 27.39 µM | nanobioletters.com |

BChE has emerged as a significant therapeutic target for AD, as its proportion relative to AChE increases in the later stages of the disease. nih.govmdpi.com Many indole-based compounds have shown a preference for inhibiting BChE over AChE. mdpi.comresearchgate.net

A study of benzothiazolone derivatives found that compound M13 , which incorporates a 6-methoxy indole group, was the most potent BChE inhibitor in the series, with an IC50 value of 1.21 µM. mdpi.comresearchgate.net Kinetic analysis revealed that M13 acts as a reversible, noncompetitive inhibitor of BChE. mdpi.com Docking simulations suggested that the methoxy indole moiety of M13 forms a hydrogen bond within the BChE active site, highlighting the importance of this structural feature for activity. mdpi.comresearchgate.net

The 4-amino-1H-indole-6-carboxamide derivatives 7k and 7o were also potent BChE inhibitors, with IC50 values of 0.89±0.03 µM and 0.96±0.12 µM, respectively, rivaling the potency of the standard drug rivastigmine. researchgate.net In a series of substituted acetamide (B32628) derivatives, compound 8c displayed the highest BChE inhibition with an IC50 value of 3.94 µM and was identified as a mixed-type inhibitor. nih.gov

Table 2: BChE Inhibitory Activity of Selected Indole Derivatives This is an interactive table. Click on the headers to sort the data.

Compound Description BChE IC50 Citation
M13 Benzothiazolone derivative with 6-methoxy indole group 1.21 µM mdpi.comresearchgate.net
7k 4-amino-1H-indole-6-carboxamide derivative (3,4-difluoro substitution) 0.89 µM researchgate.net
7o 4-amino-1H-indole-6-carboxamide derivative (3,4,5-trimethoxy substitution) 0.96 µM researchgate.net

| 8c | Substituted acetamide derivative | 3.94 µM | nih.gov |

Receptor and Enzyme Target Modulation

Beyond cholinesterase inhibition, indole derivatives are known to interact with various other receptors and enzymes implicated in neurodegenerative diseases and other conditions.

The sigma-1 (σ1) receptor is a unique chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, which modulates a variety of cellular functions and interacts with several client proteins. nih.gov It is considered an intriguing target for developing multifunctional ligands for complex pathologies. nih.gov The pharmacophore for σ1 receptor ligands generally consists of a basic amine site and two hydrophobic regions. nih.gov

A class of synthetic cannabinoids known as aminoalkylindoles (AAIs) demonstrates the significant potential for indole derivatives to interact with cannabinoid receptors CB1 and CB2. mdpi.com These receptors are G-protein-coupled receptors (GPCRs), with CB1 found mainly in the central nervous system and CB2 primarily in the immune system. nih.govresearchgate.net

The aggregation of the α-synuclein (α-syn) protein into pathological fibrils and Lewy bodies is a hallmark of synucleinopathies like Parkinson's disease. nih.govnih.gov Small molecules that can bind to these aggregates and inhibit their formation or disaggregate them are of great therapeutic interest. nih.govbiorxiv.org

Indole-containing compounds have emerged as promising candidates in this area. In one study, rhodanine-based compounds containing an indole moiety, specifically 5l and 5r , demonstrated significant activity in preventing the formation of α-syn fibrils, as measured by a reduction in Thioflavin-T (ThT) fluorescence. nih.gov Transmission electron microscopy confirmed the potent anti-fibrillar activity of these compounds. nih.gov

Another study focused on 1-indanone (B140024) and 1,3-indandione (B147059) derivatives, which were designed based on existing α-syn binding ligands. nih.gov Two lead compounds, 8 and 32 , were found to bind to α-syn fibrils with high affinity, exhibiting dissociation constants (Kd) of 9.0 nM and 18.8 nM, respectively. nih.gov Importantly, these compounds showed greater than 10-fold selectivity for α-syn fibrils over other protein aggregates like amyloid-β and tau, and were able to label α-syn aggregates in brain tissue from Parkinson's disease patients. nih.gov These findings underscore the potential of indole-based scaffolds for the development of agents that target α-syn pathology.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that exists in two mammalian isoforms, GSK-3α and GSK-3β. researchgate.netmdpi.com GSK-3β, in particular, is implicated in a wide range of cellular processes, and its inhibition is a therapeutic strategy for various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. mdpi.comgoogle.com Indole derivatives, especially bisindolylmaleimides, have been developed as potent GSK-3β inhibitors. mdpi.com

Research into various indole-based structures has yielded promising candidates for GSK-3β inhibition. A study on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives identified several compounds with significant inhibitory activity, evaluated using a luminance assay. researchgate.net Among them, compound Aii11 demonstrated excellent activity, while compounds Aii1 , Aii2 , and Aii3 also showed promising results. researchgate.net

Another class of compounds, benzofuran-3-yl-(indol-3-yl)maleimides, has been extensively studied. nih.govactuatetherapeutics.com Structure-activity relationship (SAR) studies have shown that substitution at the 6-position of the indole ring tends to decrease GSK-3β inhibitory activity, whereas substitutions at the 5- or 7-positions are generally well-tolerated. nih.gov For instance, substituting a bromine with a fluorine atom at the 5-position of the indole ring led to an approximate four-fold increase in potency. nih.gov Some of these maleimide (B117702) derivatives exhibit picomolar inhibitory activity against GSK-3β. actuatetherapeutics.com

Similarly, a series of 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and found to be highly potent inhibitors. mdpi.com The inhibitory potency of these compounds was significantly influenced by the nature and position of substituents on the indole ring. mdpi.com

Table 1: GSK-3β Inhibitory Activity of Selected Indole Derivatives

Compound Class Specific Derivative GSK-3β Inhibition (IC₅₀) Reference
Benzofuran-3-yl-(indol-3-yl)maleimide Unsubstituted indole analog 9 20 nM nih.gov
Benzofuran-3-yl-(indol-3-yl)maleimide 5-fluoro analog 10 40 nM nih.gov
Benzofuran-3-yl-(indol-3-yl)maleimide 5-bromo analog 11 82 nM nih.gov
Benzofuran-3-yl-(indol-3-yl)maleimide 5,6-difluoro analog 12 36 nM nih.gov

This table is generated based on data from the referenced studies.

Glucosidase Inhibition (e.g., α-amylase, α-glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy for managing non-insulin-dependent diabetes by controlling post-prandial hyperglycemia. nih.gov Various indole derivatives have been investigated for their potential to inhibit these enzymes.

Bis(indol-3-yl)methanes (BIMs) have shown significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Notably, some BIM derivatives were found to be approximately 30 times more potent against α-glucosidase than the standard drug, acarbose. nih.gov The presence of the indole ring was suggested to be more beneficial for α-glucosidase inhibitory activities compared to pyrrole (B145914) or benzene (B151609) rings. nih.gov

Indole-3-acetamide derivatives have also been identified as effective inhibitors of α-amylase. acs.org A study involving twenty-four such derivatives showed a range of good to moderate inhibition. acs.org Furthermore, indole-based-thiadiazole derivatives have emerged as particularly potent inhibitors of α-glucosidase, with several analogs demonstrating superior activity to acarbose. doi.org The structure-activity relationship (SAR) for these compounds indicated that electron-withdrawing groups like fluoro, chloro, nitro, and methoxy on an associated phenyl ring enhanced the inhibitory activity. doi.org The broader class of 3,3′,3′′-trisindoles has also been recognized for its α-glucosidase inhibitory properties. rsc.org

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Indole Derivatives

Compound Class Specific Derivative Target Enzyme Inhibition (IC₅₀) Standard (Acarbose IC₅₀) Reference
Bis(indol-3-yl)methane Compound 5g α-Glucosidase 7.54 ± 1.10 µM >200 µM nih.gov
Bis(indol-3-yl)methane Compound 5e α-Glucosidase 9.00 ± 0.97 µM >200 µM nih.gov
Bis(indol-3-yl)methane Compound 5h α-Glucosidase 9.57 ± 0.62 µM >200 µM nih.gov
Bis(indol-3-yl)methane Compound 5s α-Amylase 30.91 ± 0.86 µM Not specified nih.gov
Indole-3-acetamide Compound 15 α-Amylase 1.09 ± 0.11 µM Not specified acs.org
Indole-based-thiadiazole Analog 17 α-Glucosidase 0.95 ± 0.05 µM 1.70 ± 0.10 µM doi.org
Indole-based-thiadiazole Analog 2 α-Glucosidase 1.10 ± 0.10 µM 1.70 ± 0.10 µM doi.org

This table is generated based on data from the referenced studies.

Squalene Synthase (SS) and Lanosterol-14α Demethylase (14α DM) Inhibition

Squalene synthase (SS) and lanosterol-14α demethylase (14α DM, also known as CYP51) are critical enzymes in the biosynthesis of cholesterol and ergosterol, respectively. jbcpm.comnih.gov Inhibition of SS is explored as an alternative to statins for lowering cholesterol, as it targets a step further down the pathway. google.com The inhibition of 14α DM is the mechanism of action for azole antifungal drugs, which disrupt the integrity of the fungal cell membrane. nih.govacs.org

While extensive experimental data on this compound derivatives for these specific targets is limited, in silico molecular docking studies have been conducted to evaluate the potential of various indole compounds as inhibitors. jbcpm.com A computational analysis targeting fungal SS and 14α DM enzymes investigated several compounds, including indole derivatives. jbcpm.com The docking results revealed that these compounds could fit into the active sites of the enzymes, suggesting a potential inhibitory interaction. jbcpm.com

Table 3: In Silico Docking Scores of Indole Derivatives Against Fungal Enzymes

Compound Target Enzyme Binding Score (kcal/mol) Reference
3-(Naphthalen-1-ylmethyl)-1-pentyl-1H-indole Squalene Synthase (SS) -9.6 jbcpm.com
5-(Benzyloxy)-1-methyl-1H-indole Squalene Synthase (SS) -8.6 jbcpm.com
3-(Naphthalen-1-ylmethyl)-1-pentyl-1H-indole Lanosterol-14α Demethylase (14α DM) -9.5 jbcpm.com

This table is generated based on data from the referenced study. Lower binding scores indicate potentially higher affinity.

These in silico findings suggest that indole-based structures are worthy of further investigation and synthesis for experimental validation as potential inhibitors of these crucial metabolic enzymes. jbcpm.com

Interleukin-1 (IL-1) Generation Inhibition

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine involved in a multitude of immune and inflammatory responses. The inhibition of its production or signaling is a significant therapeutic goal. Research has shown that certain indole derivatives can effectively inhibit IL-1 generation.

A review of methoxy-activated indoles highlighted a study where a specific methoxy-substituted indole derivative (314) was identified as a potent inhibitor of IL-1 generation. chim.it Further research into the anti-inflammatory properties of indole derivatives has focused on the NLRP3 inflammasome, a protein complex responsible for activating inflammatory caspases that lead to the maturation and secretion of IL-1β. In a study on NLRP3 inhibitors, the bioisosteric replacement of a phenyl ring with a 3-indole moiety (compound 15) was shown to retain potent inhibitory activity. nih.gov

Additionally, indirubin, a natural indole alkaloid, and its derivatives have been explored for their anti-inflammatory effects. Indirubin-3′-monoxime , a synthetic analog, was reported to suppress the production of IL-1β. nih.gov These findings collectively indicate that the indole scaffold is a viable starting point for developing inhibitors of IL-1 mediated inflammation.

Antioxidant Activity Investigations

Indole derivatives are widely recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring and its ability to act as a direct scavenger of free radicals. up.pttandfonline.com

Radical Scavenging Assays

The antioxidant capacity of indole derivatives has been evaluated through various in vitro radical scavenging assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), and assays against other reactive oxygen species (ROS) like the peroxyl radical (ROO•) and hypochlorous acid (HOCl). up.ptnih.gov

Studies on indole-based caffeic acid amides and melatonin-based indole-hydrazones have identified compounds with excellent DPPH and ABTS radical scavenging activities, with some derivatives showing higher potency than Trolox (B1683679), a water-soluble vitamin E analog used as a standard. tandfonline.comnih.gov The structure-activity relationship is highly dependent on the type and position of substituents on the indole nucleus. up.ptnih.gov For example, the presence of an unsubstituted indole nitrogen atom and the nature of the substituent at the C-3 position are considered crucial for the observed antioxidant activity. nih.gov In one study, an indole derivative (compound 7 ) exhibited an EC₅₀ value of 7.1 µM in a DPPH assay, which was comparable to the trolox standard (EC₅₀=5.07 µM). researchgate.net

Table 4: Radical Scavenging Activity of Selected Indole Derivatives

Compound Class/Derivative Assay Activity (IC₅₀ / EC₅₀) Standard (Trolox) Reference
Indole-based Caffeic Acid Amide 3j DPPH 50.98 ± 1.05 µM 33.84 ± 1.01 µM nih.gov
Indole-based Caffeic Acid Amide 3m DPPH 67.64 ± 1.02 µM 33.84 ± 1.01 µM nih.gov
Indole-based Caffeic Acid Amide 3f ABTS 14.48 ± 0.68 µM 28.43 ± 0.44 µM nih.gov
Indole-based Caffeic Acid Amide 3m ABTS 14.92 ± 0.30 µM 28.43 ± 0.44 µM nih.gov
Indole-3-acetamide 15 ABTS 0.35 ± 0.1 µM Not specified acs.org
Indole-3-acetamide 15 DPPH 0.81 ± 0.25 µM Not specified acs.org
N-prenyl tryptophan 13 Peroxyl Radical (ROO•) Higher than Trolox - up.pt
Tryptophan 8 Hypochlorous Acid (HOCl) 3.50 ± 0.4 µM - up.pt

This table is generated based on data from the referenced studies.

Molybdenum Reducing Activity

The molybdenum reducing power assay is another method to evaluate the antioxidant capacity of a compound, measuring its ability to reduce Mo(VI) to Mo(V). In a study investigating new indole-based derivatives, several compounds were tested for this activity. researchgate.net It was found that compounds 3, 6, and 7 showed significantly high molybdenum reducing activity when compared to the standard antioxidant, trolox. researchgate.net This result further substantiates the potent antioxidant potential of the indole scaffold. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. Studies on related 3-ethyl-1H-indole derivatives have successfully used docking to predict binding affinities and interaction modes with various enzymes and receptors. ajchem-a.comresearchgate.net

Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed. These interactions are fundamental to the ligand's biological effect. For indole-based compounds, common interactions include:

Hydrogen Bonds: The indole (B1671886) nitrogen (N-H) can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group can act as an acceptor. Docking studies on similar coumarin-indole hybrids show that methoxy groups can form key hydrogen bonds within the catalytic sites of enzymes. vulcanchem.com

Hydrophobic Interactions: The ethyl group and the bicyclic indole core create hydrophobic regions that can interact favorably with nonpolar pockets within a protein's active site. The methoxy group on the indole of some compounds has been observed to occupy hydrophobic pockets in 5-HT3 receptors. vulcanchem.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which is a common binding motif for indole-containing ligands. mdpi.com

Docking programs employ scoring functions to estimate the binding affinity, typically expressed in kcal/mol. Lower (more negative) scores suggest stronger binding. This allows for the virtual screening and ranking of multiple ligands against a specific target. For instance, a study on new 3-ethyl-1H-indole derivatives designed as COX-2 inhibitors predicted strong binding affinities, with docking scores significantly better than the reference drug. ajchem-a.com This highlights the potential of the 3-ethyl-indole scaffold to form high-affinity interactions.

Table 1: Illustrative Binding Affinity Data for 3-Ethyl-1H-Indole Derivatives against COX-2 This table is based on findings for related indole derivatives to illustrate the application of binding affinity prediction.

Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
3-Ethyl-1H-indole Derivative 1COX-2-11.35Meloxicam-6.89
3-Ethyl-1H-indole Derivative 2COX-2-10.80Meloxicam-6.89
3-Ethyl-1H-indole Derivative 3COX-2-10.40Meloxicam-6.89
Data derived from a study on new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores. ajchem-a.com

A crucial outcome of docking analysis is the identification of specific amino acid residues that form the binding site and are critical for ligand recognition and affinity. In silico studies of various indole derivatives have successfully pinpointed these key residues. For example, in a study of ligands targeting fungal lanosterol (B1674476) 14-alpha demethylase, all tested compounds were found to interact with common amino acid residues like GLY472 and TYR126, suggesting these are essential for binding to the active site. jbcpm.com Analysis of 3-ethyl-6-methoxy-1H-indole would similarly map its interactions to identify which residues in a given target are indispensable for its binding.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its stability, reactivity, and spectroscopic characteristics.

DFT is a widely used method to investigate the electronic structure of molecules. nih.govmdpi.com Calculations are often performed using functionals like B3LYP with basis sets such as 6-311G+(d,p) to optimize the molecular geometry and compute electronic properties. nih.gov For this compound, DFT can map the electron density distribution, revealing how the electron-donating methoxy group and the alkyl ethyl group influence the reactivity of the indole ring. vulcanchem.com Such analyses help in predicting sites susceptible to electrophilic or nucleophilic attack. For example, studies on related methoxy-indole derivatives show that the presence of the methoxy group alters the electron density across the indole scaffold, enhancing reactivity at specific positions. vulcanchem.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. science.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and polarizable. researchgate.net While specific DFT calculations for this compound are not publicly available, data from the structurally similar compound 5-Ethoxy-6-methoxy-1H-indole show a HOMO-LUMO gap of 4.6 eV, which suggests moderate stability and polarizability. This value serves as a reasonable estimate for what might be expected for the title compound.

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Methoxy-Indole Derivative This table presents data for 5-Ethoxy-6-methoxy-1H-indole as a predictive model for this compound.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE) 4.6
Data sourced from molecular orbital analysis of 5-Ethoxy-6-methoxy-1H-indole.

This analysis is vital for understanding the molecule's potential to participate in charge-transfer interactions with biological receptors.

Pharmacophore Modeling and Virtual Screening Applications

Computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical libraries. researchgate.net The indole scaffold, a privileged structure in medicinal chemistry, is frequently the subject of such studies due to its ability to interact with a wide array of biological targets. nih.gov While direct pharmacophore modeling studies centered exclusively on this compound are not extensively documented in public literature, the principles and applications can be inferred from research on structurally related indole derivatives.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. For indole derivatives, the core indole ring often serves as a key hydrophobic feature or as a hydrogen bond donor via the N-H group. The substituents on the ring, such as the methoxy and ethyl groups in this compound, provide additional points for interaction and selectivity. For instance, the methoxy group can act as a hydrogen bond acceptor, while the ethyl group contributes to hydrophobic interactions.

These pharmacophore models are then used in virtual screening to search large compound databases for molecules that match the defined spatial and chemical features. unlp.edu.ar This process filters vast libraries down to a manageable number of candidates for further experimental testing. Studies on various indole derivatives have successfully employed this approach. For example, pharmacophore models have been developed for 5-HT6 receptor antagonists, where the indole moiety is a central component. tandfonline.com Similarly, virtual screening has been used to identify indole-based inhibitors for enzymes like β-secretase (BACE1) and for antimicrobial targets. nih.govmdpi.com The close structural similarity of the indole ring to the adenosyl moiety of S-adenosyl methionine (SAM) has prompted its use in virtual screening for inhibitors of SAM-dependent methyltransferases. nih.gov

The general process for applying these techniques to a compound like this compound or its derivatives would involve:

Target Identification: Selecting a biological target (e.g., an enzyme, receptor) of interest.

Pharmacophore Model Generation: Using a set of known active ligands (if available) or the receptor's binding site structure to define the key chemical features required for binding.

Database Screening: Computationally screening a library of compounds (which could include derivatives of this compound) against the pharmacophore model.

Hit Identification and Optimization: Identifying molecules that fit the model ("hits") and then synthesizing and testing them. The initial hits can be computationally modified to improve binding affinity and other properties, a process known as lead optimization.

The table below summarizes hypothetical pharmacophoric features that could be derived from the this compound scaffold for use in virtual screening campaigns.

Feature TypeMoietyPotential Interaction
Aromatic RingIndole Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond DonorIndole N-HInteraction with acceptor groups on a receptor
Hydrogen Bond AcceptorMethoxy OxygenInteraction with donor groups on a receptor
Hydrophobic CenterEthyl Groupvan der Waals, hydrophobic interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.com This technique provides detailed insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, which are critical for understanding its function and for designing more effective drugs.

Conformational Analysis: For a molecule like this compound, MD simulations can explore its conformational space by simulating its movements in a solvent (typically water) at a given temperature and pressure. The ethyl group at the C3 position can rotate, leading to different spatial orientations. While this rotation is relatively simple, understanding its preferred conformations is important. More complex indole alkaloids have been studied using these methods to understand the equilibrium between different rotamers (rotational isomers). nih.govacs.org For example, studies on dihydrocorynantheine, which contains an indole core, used dynamic NMR spectroscopy and computational methods to characterize the conformational equilibrium involving the rotation of a side chain. nih.govacs.org Such analyses, often complemented by Density Functional Theory (DFT) calculations, help in identifying the lowest energy (most stable) conformers of a molecule. tandfonline.comresearchgate.net

Binding Dynamics: When a ligand binds to a receptor, the interaction is not static. MD simulations can model the entire binding process and the subsequent behavior of the ligand-receptor complex. nih.gov By placing the ligand (e.g., this compound) in the binding site of a target protein and simulating the system's dynamics, researchers can:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site over the simulation time.

Identify Key Interactions: Observe which specific amino acid residues the ligand interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Calculate Binding Free Energy: Use advanced simulation methods to estimate the strength of the ligand-receptor interaction, which can help in ranking potential drug candidates.

For instance, MD simulations have been used to investigate how indole derivatives interact with target enzymes, confirming the stability of docking poses and the persistence of key interactions throughout the simulation. tandfonline.commdpi.com These simulations provide a dynamic picture that complements the static view from molecular docking, revealing how water molecules might mediate interactions or how the protein structure might adapt upon ligand binding. nih.gov

The table below outlines typical parameters and outputs from a hypothetical MD simulation study of this compound complexed with a target protein.

Parameter / OutputDescription / Typical ValuePurpose
Simulation Software GROMACS, AMBER, NAMDEngine for running the simulation
Force Field AMBER, CHARMM, OPLSMathematical functions describing the potential energy of the system
Simulation Time 100 - 500 nanoseconds (ns)Duration of the simulation to ensure adequate sampling of molecular motions
Key Output Metric Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, used to assess the stability of the complex
Key Output Metric Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues, indicating flexible regions of the protein
Analysis Hydrogen Bond AnalysisIdentifies the formation and duration of hydrogen bonds between the ligand and protein
Analysis Binding Free Energy Calculation(e.g., MM/PBSA, MM/GBSA) Estimation of the binding affinity

Future Directions and Therapeutic Potential of 3 Ethyl 6 Methoxy 1h Indole Scaffold

Development of Chemical Probes Based on the 3-Ethyl-6-methoxy-1H-indole Scaffold

Chemical probes are essential tools for elucidating the biological functions of proteins and validating novel drug targets. rsc.org The development of probes based on the this compound scaffold can accelerate the understanding of its mechanism of action and identify its molecular binding partners.

Strategies for developing such probes often involve the introduction of a tag or a reactive group onto the core scaffold. This can be achieved through synthetic modifications, such as incorporating a photo-affinity label, a biotin (B1667282) tag for pull-down experiments, or a fluorescent group for imaging studies. For instance, building upon the known synthetic routes to indole (B1671886) derivatives, a linker could be attached to the indole nitrogen or other suitable positions to conjugate these functional moieties without significantly disrupting the core pharmacophore responsible for biological activity. rsc.orgcanada.ca

The design and synthesis of these probes would enable a variety of experiments, including:

Target Identification: Affinity-based proteomics using biotinylated probes to isolate and identify binding proteins from cell lysates.

Target Engagement: Fluorescently labeled probes to visualize the localization of the compound within cells and quantify its binding to the target in live-cell imaging experiments.

Mechanism of Action Studies: Probes with photo-activatable cross-linkers to covalently label the binding site on the target protein, facilitating its identification and characterization.

These chemical biology approaches are crucial for validating the therapeutic potential of the this compound scaffold and providing a solid foundation for subsequent drug development efforts. rsc.org

Strategies for Lead Optimization and Generation of Diverse Derivative Libraries

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising compound. researchgate.net For the this compound scaffold, several strategies can be employed for lead optimization and the creation of diverse derivative libraries.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing and evaluating a series of analogs with modifications at various positions of the indole ring. For instance, the ethyl group at C3 could be varied in length and branching, or replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket. nih.gov Similarly, the methoxy (B1213986) group at C6 could be substituted with other alkoxy groups or electron-withdrawing/donating groups to modulate the electronic properties of the indole ring and its interactions with the target. nih.gov

Generation of Diverse Libraries: The creation of diverse chemical libraries based on the this compound scaffold can be achieved through various synthetic methodologies. Classical indole syntheses like the Fischer and Bischler methods, as well as more modern transition-metal-catalyzed cross-coupling reactions, can be utilized to introduce a wide range of substituents. chim.itpcbiochemres.com Combinatorial chemistry and parallel synthesis approaches can further accelerate the generation of a large number of derivatives for high-throughput screening. unifr.chmdpi.com

Table 1: Potential Modifications for Derivative Library Generation

PositionPotential ModificationsRationale
N1 Alkylation, Arylation, AcylationModulate lipophilicity, solubility, and potential for hydrogen bonding. researchgate.net
C2 Introduction of various substituentsExplore SAR and potential for new interactions. researchgate.net
C3-ethyl Chain length variation, branching, cyclic analogsProbe steric limits of the binding pocket. nih.gov
C4, C5, C7 Halogenation, introduction of small functional groupsFine-tune electronic properties and metabolic stability. nih.govacs.org
C6-methoxy Other alkoxy groups, halogens, electron-withdrawing/donating groupsModulate electronic properties and target interactions. nih.gov

Exploration of Novel Biological Targets and Disease Areas for Indole Derivatives

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comresearchgate.netnrfhh.com While the specific biological targets of this compound may not be fully elucidated, the broader class of indole compounds provides a roadmap for exploring its potential therapeutic applications.

Potential Biological Targets: Based on the activities of other indole derivatives, potential targets for compounds derived from the this compound scaffold could include:

Kinases: Many indole derivatives are known to be potent kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases. researchgate.net

Tubulin: Some indole compounds disrupt microtubule dynamics by binding to tubulin, making them effective anti-cancer agents. jchr.org

G-protein coupled receptors (GPCRs): The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) makes it a promising scaffold for targeting GPCRs involved in neurological disorders.

Enzymes in metabolic pathways: Indole derivatives have shown potential in modulating enzymes involved in metabolic diseases like diabetes. mdpi.com

Exploration of New Disease Areas: The diverse biological activities of indole derivatives suggest that the this compound scaffold could be relevant for a range of diseases beyond those traditionally associated with indoles. researchgate.net Phenotypic screening of a library of derivatives against a wide array of cell-based assays representing different diseases could uncover novel therapeutic opportunities. For example, screening against models of neurodegenerative diseases, cardiovascular disorders, or infectious diseases could reveal unexpected activities and open up new avenues for research and development. mdpi.comnrfhh.com

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) and experimental approaches can significantly accelerate the drug discovery process by reducing the time and cost associated with identifying and optimizing lead compounds. researchgate.net

In Silico Modeling and Virtual Screening: Computational tools can be employed to:

Predict ADME-T properties: In the early stages, in silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of virtual compounds, helping to prioritize the synthesis of derivatives with a higher likelihood of success. researchgate.net

Virtual Screening: If a biological target is known, its three-dimensional structure can be used for virtual screening of large compound libraries to identify potential hits with favorable binding energies and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on the biological activity data of a series of analogs to guide the design of more potent compounds. mdpi.com

Table 2: In Silico Tools and Their Applications

In Silico ToolApplication in Drug Discovery
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.
QSAR Develops mathematical models to correlate chemical structure with biological activity. mdpi.com
ADME-T Prediction Forecasts the pharmacokinetic and toxicological properties of compounds. researchgate.net

Iterative Design-Make-Test-Analyze (DMTA) Cycle: The power of this integrated approach lies in the iterative DMTA cycle. In silico predictions guide the synthesis of a focused set of compounds (Make). These compounds are then biologically evaluated (Test), and the resulting data is used to refine and improve the computational models (Analyze). This cyclical process allows for a more rational and efficient exploration of the chemical space, leading to the rapid identification of optimized lead candidates.

Preclinical Pharmacology Model Development and Evaluation for Efficacy

Once promising lead candidates have been identified through optimization efforts, their efficacy and safety must be evaluated in relevant preclinical models before they can be considered for clinical development. nrfhh.com

In Vitro Models: The initial evaluation of efficacy is typically performed in in vitro models, such as:

Cell-based assays: Testing the activity of compounds in cancer cell lines, primary cells from patients, or engineered cell lines that express the target of interest. nrfhh.com

Enzyme inhibition assays: Directly measuring the inhibitory activity of compounds against a purified target enzyme.

In Vivo Models: Compounds that demonstrate promising in vitro activity are then advanced to in vivo models to assess their efficacy in a more complex biological system. The choice of animal model will depend on the intended therapeutic area. For example:

Xenograft models: For cancer, human tumor cells can be implanted into immunocompromised mice to evaluate the anti-tumor activity of the compounds. researchgate.net

Transgenic models: Genetically engineered animal models that mimic human diseases can be used to assess the therapeutic potential of the compounds in a more disease-relevant context.

Disease-specific models: For other indications, such as inflammatory or infectious diseases, established animal models that recapitulate key aspects of the human condition are employed. arkat-usa.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Alongside efficacy studies, it is crucial to conduct pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov Pharmacodynamic studies will establish the relationship between the drug concentration at the site of action and the observed pharmacological effect. This information is vital for determining the appropriate dosing regimen for future clinical trials. acs.org

Q & A

Q. What are the most reliable synthetic routes for 3-ethyl-6-methoxy-1H-indole, and how can researchers validate intermediate purity?

  • Methodological Answer : The synthesis of this compound typically involves functionalization at the indole 3-position (e.g., alkylation) and 6-position (e.g., methoxylation). For example, describes a general procedure for synthesizing substituted indoles using alkylation reactions under basic conditions (NaH/DMF). To validate intermediates, use flash chromatography (e.g., cyclohexane/EtOAC gradients) and confirm purity via HPLC (>95%). Key characterization techniques include:
  • 1H/13C NMR : Compare chemical shifts to literature values (e.g., methoxy groups at δ ~3.8–4.0 ppm, indole NH at δ ~8.0–10.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How should researchers design experiments to characterize the electronic effects of substituents on the indole ring?

  • Methodological Answer : Use density functional theory (DFT) to model substituent effects on electron density distribution. Experimentally, employ UV-Vis spectroscopy to monitor absorption shifts caused by substituents (e.g., methoxy groups increase electron density, altering λmax). For example, highlights structural analysis via X-ray crystallography to determine dihedral angles between substituents and the indole core, which influence electronic conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
  • Reproduce assays : Standardize protocols (e.g., cell lines, incubation times) and confirm compound purity via LC-MS .
  • SAR studies : Compare activity across derivatives (e.g., replace the ethyl group with halogenated analogs, as in ) to isolate substituent-specific effects .
  • Meta-analysis : Review literature for trends (e.g., methoxy groups in enhance antimicrobial activity but reduce solubility) .

Q. What strategies optimize reaction yields for challenging alkylation reactions at the indole 3-position?

  • Methodological Answer : Low yields may result from steric hindrance or competing side reactions. Mitigation strategies include:
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .
  • Temperature control : Perform reactions at 0–5°C to suppress byproducts (e.g., uses NaBH4 reductions at controlled temps) .
  • Protecting groups : Temporarily protect the NH group (e.g., with Boc) before alkylation, then deprotect .

Q. How can computational methods predict the crystallographic behavior of this compound derivatives?

  • Methodological Answer : Use SHELX software ( ) to simulate crystal packing and hydrogen-bonding networks. Compare predicted vs. experimental XRD data (e.g., C–H···π interactions in reduce dihedral angles between substituents) . For polymorph screening, employ DSC and PXRD to identify stable crystalline forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.